![molecular formula C15H19N3O B1428140 N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline CAS No. 1282846-64-3](/img/structure/B1428140.png)
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline
Overview
Description
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a chemical compound that features a unique structure combining an oxane ring, a pyrazole ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-(chloromethyl)oxane with 3-(1H-pyrazol-1-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline exhibit promising anticancer properties. Research has shown that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with a pyrazole moiety have been linked to the inhibition of specific kinases involved in cancer cell signaling pathways, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. This mechanism could position this compound as a valuable compound in treating inflammatory diseases .
Agricultural Science
Pesticide Development
this compound may serve as a precursor for developing novel pesticides. Its structural characteristics allow for modifications that can enhance bioactivity against pests while minimizing toxicity to non-target organisms. Research into similar compounds has shown efficacy in controlling agricultural pests, making this compound a candidate for further exploration in agrochemical applications .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing new polymeric materials. Its functional groups can facilitate cross-linking reactions, leading to the development of polymers with enhanced mechanical properties and thermal stability. Such materials could find applications in coatings, adhesives, and composite materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(oxan-4-yl)-1H-pyrazol-4-amine
- 4-(1H-pyrazol-1-yl)oxan-4-ylmethanamine
Uniqueness
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound comprises an oxane ring, a pyrazole ring, and an aniline moiety, which contribute to its unique chemical properties. The molecular formula is C₁₅H₁₉N₃O, with a molecular weight of 257.33 g/mol. Its IUPAC name is derived from the combination of these functional groups, indicating its potential for various chemical reactions and biological interactions.
Synthesis Methods
The synthesis typically involves the reaction of 4-(chloromethyl)oxane with 3-(1H-pyrazol-1-yl)aniline under basic conditions. Common solvents include dichloromethane or toluene, with potassium carbonate or sodium hydroxide serving as bases to facilitate nucleophilic substitution reactions .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives containing the pyrazole scaffold have been shown to inhibit the growth of various bacterial strains, including E. coli and S. aureus . The presence of the oxane group may enhance these properties by improving solubility and bioavailability.
Anticancer Activity
The compound has been investigated for its anticancer potential. A study on pyrazole derivatives demonstrated their ability to inhibit tubulin polymerization, which is critical for cancer cell division. Specifically, compounds related to this compound were tested against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, showing significant cytotoxic effects .
The biological effects of this compound are believed to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets modulates their activity, leading to various pharmacological effects. For example, it may act as a tubulin inhibitor similar to other pyrazole derivatives .
Research Findings and Case Studies
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-3-pyrazol-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-14(16-12-13-5-9-19-10-6-13)11-15(4-1)18-8-2-7-17-18/h1-4,7-8,11,13,16H,5-6,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNWTZAMKYCZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=CC=C2)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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